MS2177 is derived from a series of chemical modifications aimed at enhancing biological activity. It falls under the category of organic compounds, specifically within the realm of pharmaceuticals. Its classification is primarily based on its structural characteristics and biological effects, which are crucial for its application in drug development.
The synthesis of MS2177 involves multiple steps, typically starting from readily available precursors. The general synthetic pathway includes:
The synthesis requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity.
The molecular structure of MS2177 can be elucidated using techniques such as X-ray crystallography and Nuclear Magnetic Resonance spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule.
Key structural features include:
Data from the Cambridge Structural Database can be utilized to compare MS2177's structure with other compounds, aiding in understanding its potential interactions and properties .
MS2177 can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for modifying MS2177 to enhance its efficacy or selectivity towards specific biological targets.
The mechanism of action for MS2177 involves its interaction with specific biological targets, such as enzymes or receptors. Understanding this process is crucial for predicting its pharmacological effects.
Data supporting this mechanism can be obtained from biochemical assays that measure changes in target activity upon exposure to MS2177.
MS2177 exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Analyses using tools like ChemDoodle can provide insights into these properties based on the compound's structure .
MS2177 has potential applications in various scientific domains:
MS2177 (7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-[5-(pyrrolidin-1-yl)pentyl]quinazolin-4-amine) is a quinazoline-based inhibitor designed to target the SET domain of SETD8 (KMT5A). The crystal structure of the SETD8-MS2177 complex (PDB: 5T5G) reveals critical binding interactions [1] [8]:
Table 1: Key Interactions in SETD8-MS2177 Complex
MS2177 Moiety | SETD8 Residue | Interaction Type | Distance (Å) |
---|---|---|---|
Quinazoline N1 | G335 backbone | Solvent-mediated H-bond | 3.0 |
4-Amino group | C311 carbonyl | Direct H-bond | 2.7 |
Ethylamino tail | N339 side chain | H-bond | 2.9 |
2-Pyrrolidine | Y314/Y375 | Hydrophobic packing | 3.5–4.2 |
MS2177 functions as a bisubstrate-competitive inhibitor with distinct kinetics:
MS2177 suppresses SETD8’s primary catalytic function, leading to downstream epigenetic effects:
Beyond histones, MS2177 inhibits methylation of key tumor-regulatory proteins:
Table 2: Functional Consequences of Non-Histone Methylation Inhibition by MS2177
Target | Methylation Site | Biological Consequence | Magnitude of Effect |
---|---|---|---|
p53 | K382me1 | p53 stabilization; apoptosis induction | p21 mRNA ↑4-fold |
PCNA | K248me1 | PCNA degradation; replication fork arrest | EdU+ cells ↓60% |
Numb | K158/K163me1 | Enhanced p53-Numb binding; reduced p53 ubiquitination | p53 half-life ↑2.5x |
MS2177 demonstrates high selectivity for SETD8 among methyltransferases:
Interactive Selectivity Profile
[▶ Expand PKMT Inhibition Data] SETD8: IC50 = 1.9 μM | Inhibition at 10 μM: 95% G9a: IC50 >50 μM | Inhibition at 10 μM: 18% SUV39H1: IC50 >50 μM | Inhibition at 10 μM: 12% PRMT5: IC50 >50 μM | Inhibition at 10 μM: 6%
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4